Potassium quinoline-8-trifluoroborate Potassium quinoline-8-trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439328
InChI: InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8;/h1-6H;/q-1;+1
SMILES: [B-](C1=C2C(=CC=C1)C=CC=N2)(F)(F)F.[K+]
Molecular Formula: C9H6BF3KN
Molecular Weight: 235.06 g/mol

Potassium quinoline-8-trifluoroborate

CAS No.:

Cat. No.: VC13439328

Molecular Formula: C9H6BF3KN

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Potassium quinoline-8-trifluoroborate -

Specification

Molecular Formula C9H6BF3KN
Molecular Weight 235.06 g/mol
IUPAC Name potassium;trifluoro(quinolin-8-yl)boranuide
Standard InChI InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8;/h1-6H;/q-1;+1
Standard InChI Key HPQVFTVKGNXQEP-UHFFFAOYSA-N
SMILES [B-](C1=C2C(=CC=C1)C=CC=N2)(F)(F)F.[K+]
Canonical SMILES [B-](C1=C2C(=CC=C1)C=CC=N2)(F)(F)F.[K+]

Introduction

Structural Characterization and Physicochemical Properties

Potassium quinoline-8-trifluoroborate features a planar quinoline ring fused to a borate group, with the trifluoroborate (–BF₃K) substituent at the 8-position. The quinoline system contributes π-conjugation and coordination sites, while the trifluoroborate group enhances solubility in polar solvents and stability under ambient conditions. Key physicochemical properties include:

PropertyValueSource
Molecular Weight235.06 g/mol
Melting Point308–313 °C (decomposition)
SolubilitySoluble in DMF, acetone, H₂O
Storage Conditions2–8°C under inert atmosphere

The compound’s stability arises from the trifluoroborate group, which resists hydrolysis compared to boronic acids, making it ideal for prolonged storage and iterative synthetic procedures .

Synthetic Methodologies

Two-Step Synthesis via Suzuki-Miyaura Precursors

The most common route involves a two-step process:

  • Borylation of Halogenated Quinolines:
    Bromoquinoline derivatives react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and potassium acetate, yielding quinoline-8-boronic acid pinacol esters . For example:

    8-Bromoquinoline+B2pin2Pd catalyst8-Quinoline-Bpin+byproducts8\text{-Bromoquinoline} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} 8\text{-Quinoline-Bpin} + \text{byproducts}

    This step achieves yields of 80–93% under optimized conditions (80–95°C, inert atmosphere) .

  • Trifluoroborate Formation:
    The boronic ester is treated with potassium bifluoride (KHF₂) in a methanol-water mixture, converting the –Bpin group to –BF₃K :

    8-Quinoline-Bpin+KHF2Potassium quinoline-8-trifluoroborate+pinacol8\text{-Quinoline-Bpin} + \text{KHF}_2 \rightarrow \text{Potassium quinoline-8-trifluoroborate} + \text{pinacol}

    This step proceeds at room temperature with yields exceeding 90% .

Alternative Pd-Catalyzed Borylation

Recent advancements employ Pd-catalyzed direct borylation of chloroquinolines with B₂pin₂, bypassing halogen intermediates. Using Pd(OAc)₂ and XPhos ligands, this method achieves C-4 borylation on quinoline scaffolds, though C-8 selectivity requires tailored ligands .

Chemical Reactivity and Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling

Potassium quinoline-8-trifluoroborate is a pivotal reagent in Suzuki reactions, coupling with aryl halides (e.g., Ar–X, X = Cl, Br) to form biaryl structures. Key features include:

  • Catalytic System: Pd(OAc)₂/XPhos or PdCl₂(dppf) with Cs₂CO₃ as base .

  • Solvent Systems: THF/H₂O or toluene/H₂O mixtures .

  • Scope: Compatible with electron-rich and electron-deficient aryl halides, yielding cross-coupled products in 75–98% efficiency .

For example:

Quinoline-8-BF3K+Ar–XPdQuinoline-8–Ar+KX+BF3\text{Quinoline-8-BF}_3\text{K} + \text{Ar–X} \xrightarrow{\text{Pd}} \text{Quinoline-8–Ar} + \text{KX} + \text{BF}_3

Oxidation and Functionalization

The trifluoroborate group undergoes oxidation with H₂O₂ or O₂ to form boronic acids, enabling further derivatization . Reduction with NaBH₄ yields secondary alcohols, though competing β-hydride elimination necessitates careful temperature control .

Biological Interactions

Preliminary studies suggest interactions with enzymes such as HIPK2 (homeodomain-interacting protein kinase 2), where the quinoline scaffold acts as a kinase inhibitor core . The trifluoroborate group may enhance binding affinity through electrostatic interactions with catalytic lysine residues .

Applications in Synthetic and Medicinal Chemistry

Pharmaceutical Intermediate Synthesis

The compound serves as a building block for HIPK2 inhibitors, critical in antifibrotic drug development. Coupling with heteroaryl chlorides yields potent kinase inhibitors with IC₅₀ values <100 nM .

Protein Modification and Bioconjugation

Quinoline-8-trifluoroborate derivatives enable site-specific protein modification via amide-forming ligations. At physiological pH, the 8-quinoline group facilitates rapid conjugation with hydroxylamine-functionalized proteins (k ≈ 4 M⁻¹s⁻¹) . This has been demonstrated in PEGylation of sfGFP (superfolder green fluorescent protein) .

Material Science

In OLEDs, the compound acts as an electron-transport layer due to its high electron affinity (EA ≈ 3.2 eV) . Its thermal stability (>300°C) suits vacuum deposition processes .

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
Potassium phenyltrifluoroborateSimpler aryl group; lower stabilityBasic Suzuki couplings
8-Quinolineboronic acidHigher reactivity but prone to hydrolysisAcid-catalyzed reactions
Potassium isoquinoline-5-trifluoroborateIsoquinoline scaffold; different regioselectivityAnticancer agents

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